molecular formula C20H23ClN2O2 B4889502 (5-CHLORO-2-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE

(5-CHLORO-2-METHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE

Cat. No.: B4889502
M. Wt: 358.9 g/mol
InChI Key: NWLYQYGPNXDDAZ-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(4-phenethylpiperazino)methanone is a complex organic compound that features a combination of a chlorinated methoxyphenyl group and a phenethylpiperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-2-methoxyphenyl)(4-phenethylpiperazino)methanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of 2-methoxyphenyl compounds, followed by the introduction of the piperazino group through nucleophilic substitution reactions. The final step often involves the formation of the methanone linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)(4-phenethylpiperazino)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups like amines or hydroxyls.

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)(4-phenethylpiperazino)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (5-chloro-2-methoxyphenyl)(4-phenethylpiperazino)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-ethoxyphenyl)(4-methylpiperazino)methanone
  • (5-Chloro-2-propoxyphenyl)(4-methylpiperazino)methanone
  • 5-Chloro-2-methoxyphenyl isocyanate

Uniqueness

(5-Chloro

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-25-19-8-7-17(21)15-18(19)20(24)23-13-11-22(12-14-23)10-9-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLYQYGPNXDDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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